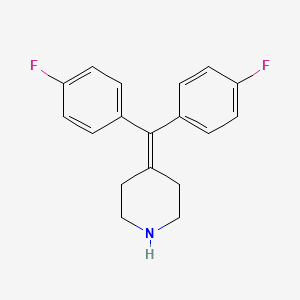

4-(Bis(4-fluorophenyl)methylene)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[bis(4-fluorophenyl)methylidene]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNQGZBGAQFPCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369130 |

Source

|

| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58113-36-3 |

Source

|

| Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(Bis(4-fluorophenyl)methylene)piperidine, a crucial intermediate in the development of various pharmacologically active compounds, including the antipsychotic agent penfluridol. This document details the most viable synthetic strategies, providing in-depth experimental protocols, quantitative data, and visualizations of the reaction pathways.

Introduction

This compound is a key structural motif found in a number of biologically active molecules. Its synthesis is of significant interest to the pharmaceutical industry. This guide focuses on a robust and widely applicable three-step synthetic pathway commencing with the readily available starting material, N-Boc-4-piperidone. The described methodology involves a double Grignard addition, followed by an acid-catalyzed dehydration and a final deprotection step. An alternative synthetic approach via a Wittig reaction is also discussed.

Primary Synthetic Route: Grignard Reaction and Dehydration

The most common and efficient synthesis of this compound involves a three-step process, which is outlined below. This route offers good overall yields and utilizes standard laboratory techniques.

Logical Workflow of the Grignard-Based Synthesis

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Step 1: Synthesis of N-Boc-4-(bis(4-fluorophenyl)hydroxymethyl)piperidine

This initial step involves the addition of two equivalents of a 4-fluorophenyl Grignard reagent to N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) group serves to protect the piperidine nitrogen from reacting with the Grignard reagent.

Experimental Protocol:

-

Preparation of 4-fluorophenylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (2.2 equivalents) are placed. A crystal of iodine is added to activate the magnesium. A solution of 4-bromofluorobenzene (2.1 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard formation. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

-

Grignard Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard solution.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| N-Boc-4-piperidone | C10H17NO3 | 199.25 | 1.0 |

| 4-Bromofluorobenzene | C6H4BrF | 175.00 | 2.1 |

| Magnesium Turnings | Mg | 24.31 | 2.2 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | Solvent |

Table 1: Reagents for the synthesis of N-Boc-4-(bis(4-fluorophenyl)hydroxymethyl)piperidine.

Step 2: Synthesis of N-Boc-4-(bis(4-fluorophenyl)methylene)piperidine

The tertiary alcohol intermediate is then subjected to acid-catalyzed dehydration to form the desired exocyclic double bond.

Experimental Protocol:

-

Reaction Setup: The crude N-Boc-4-(bis(4-fluorophenyl)hydroxymethyl)piperidine is dissolved in a suitable solvent such as toluene or dichloromethane.

-

Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.

-

Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel.

| Reagent/Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Role |

| p-Toluenesulfonic acid | C7H8O3S | 172.20 | Catalyst |

| Toluene | C7H8 | 92.14 | Solvent |

Table 2: Reagents for the dehydration step.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group to yield the target compound.

Experimental Protocol:

-

Deprotection: The N-Boc-4-(bis(4-fluorophenyl)methylene)piperidine is dissolved in a suitable solvent like dichloromethane or 1,4-dioxane.

-

Acid Treatment: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), is added to the solution.[1]

-

Reaction and Work-up: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate). The aqueous layer is extracted, and the combined organic layers are dried and concentrated to afford the final product.

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Trifluoroacetic Acid (TFA) | C2HF3O2 | 114.02 | Reagent |

| Dichloromethane | CH2Cl2 | 84.93 | Solvent |

Table 3: Reagents for the Boc-deprotection step.

Alternative Synthetic Route: Wittig Reaction

An alternative approach to the synthesis of this compound is through the Wittig reaction. This method involves the reaction of a phosphonium ylide with a ketone to form an alkene.

Logical Workflow of the Wittig-Based Synthesis

Caption: Workflow for the synthesis of this compound via a Wittig reaction.

Key Steps in the Wittig Synthesis:

-

Preparation of the Phosphonium Salt: This involves the reaction of bis(4-fluorophenyl)methanol with a hydrohalic acid to form the corresponding halide, which is then reacted with triphenylphosphine to yield the (bis(4-fluorophenyl)methyl)triphenylphosphonium halide.

-

Ylide Formation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding phosphonium ylide.

-

Wittig Reaction: The ylide is then reacted in situ with N-Boc-4-piperidone to form the protected alkene.

-

Deprotection: The final step is the removal of the Boc protecting group as described in the Grignard route.

While the Wittig reaction is a powerful tool for alkene synthesis, the preparation of the specific phosphonium salt required for this synthesis can be challenging.

Quantitative Data Summary

The following table summarizes typical yields for each step of the primary synthetic route. Please note that actual yields may vary depending on the specific reaction conditions, scale, and purification techniques employed.

| Step | Product | Typical Yield (%) |

| Double Grignard Addition | N-Boc-4-(bis(4-fluorophenyl)hydroxymethyl)piperidine | 70-85 |

| Acid-Catalyzed Dehydration | N-Boc-4-(bis(4-fluorophenyl)methylene)piperidine | 80-95 |

| Boc Deprotection | This compound | 90-99 |

Table 4: Summary of typical reaction yields.

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of this compound from N-Boc-4-piperidone. The described Grignard-based approach is highly adaptable and provides good overall yields. The alternative Wittig reaction pathway offers another potential route, although it may present greater synthetic challenges in the preparation of the required phosphonium salt. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Bis(4-fluorophenyl)methylene)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of 4-(Bis(4-fluorophenyl)methylene)piperidine, a piperidine derivative with potential applications in neuroscience research, particularly as a ligand for the dopamine transporter (DAT). This document collates available data on its molecular characteristics and outlines the standard experimental methodologies for the determination of its key physicochemical parameters. Furthermore, it presents a proposed synthetic pathway and illustrates its presumed mechanism of action within the context of the dopamine signaling cascade.

Physicochemical Properties

The quantitative physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is not extensively available in public literature, this section summarizes its known and predicted properties.

Data Presentation

| Property | Value | Source |

| IUPAC Name | 4-[bis(4-fluorophenyl)methylene]piperidine | Sigma-Aldrich |

| CAS Number | 58113-36-3 | Sigma-Aldrich |

| Molecular Formula | C₁₈H₁₇F₂N | Sigma-Aldrich |

| Molecular Weight | 285.33 g/mol | MySkinRecipes[1] |

| Physical Form | White to Yellow Solid | Sigma-Aldrich |

| Melting Point | Data Not Available | - |

| Boiling Point | 404.4 ± 40.0 °C at 760 mmHg (Predicted) | MySkinRecipes[1] |

| Solubility | Data Not Available | - |

| pKa | Data Not Available | - |

| logP | Data Not Available | - |

Storage and Handling: Keep in a dark place, sealed in a dry environment at 2-8°C.

Experimental Protocols

This section details the standard experimental methodologies that would be employed to determine the key physicochemical and biological properties of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

-

Apparatus: Digital melting point apparatus.

-

Procedure: A small, powdered sample of the compound is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Determination of Solubility

Solubility in aqueous and organic solvents is critical for formulation and understanding bioavailability.

-

Apparatus: Orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure (Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO). The mixture is agitated in an orbital shaker at a constant temperature until equilibrium is reached. The suspension is then centrifuged, and the concentration of the compound in the supernatant is determined by a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of the molecule at different physiological pH values.

-

Apparatus: Potentiometric titrator with a pH electrode.

-

Procedure (Potentiometric Titration): A solution of the compound of known concentration is prepared in water or a co-solvent system. The solution is titrated with a standardized solution of a strong acid or base. The pH is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the resulting titration curve.

Determination of logP

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is a key determinant of its membrane permeability.

-

Apparatus: Vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure (Shake-Flask Method): A solution of the compound is prepared in one phase (e.g., n-octanol) and mixed with an equal volume of an immiscible phase (e.g., water). The mixture is shaken until equilibrium is reached. The phases are then separated by centrifugation, and the concentration of the compound in each phase is determined. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Dopamine Transporter (DAT) Binding Affinity

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor or transporter.

-

Materials: Cell membranes expressing the human dopamine transporter (hDAT), a suitable radioligand (e.g., [³H]WIN 35,428), test compound (this compound), assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.

-

Procedure:

-

Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound is incubated to allow for competitive binding.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

-

Synthesis and Biological Activity

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a Wittig reaction, a widely used method for forming carbon-carbon double bonds. The proposed synthetic workflow is outlined below.

Biological Activity and Mechanism of Action

Compounds structurally related to this compound have been identified as atypical inhibitors of the dopamine transporter (DAT). The DAT is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby terminating dopaminergic signaling. Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, which can have various downstream effects on mood, cognition, and motor control.

The presumed mechanism of action involves the binding of this compound to the DAT, blocking the reuptake of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, resulting in enhanced stimulation of postsynaptic dopamine receptors.

References

An In-depth Technical Guide on the Dopamine Transporter Affinity of 4-(Bis(4-fluorophenyl)methylene)piperidine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

The dopamine transporter is a critical regulator of dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft. Its modulation is a key strategy in the development of therapeutics for a range of neuropsychiatric disorders. The bis(4-fluorophenyl)methylene)piperidine scaffold has been identified as a pharmacophore that can exhibit high affinity for the DAT.

Data Presentation: Dopamine Transporter Affinity of Analogs

The following table summarizes the in vitro binding affinities of various analogs of 4-(bis(4-fluorophenyl)methylene)piperidine for the dopamine transporter. These compounds typically feature substitutions on the piperidine nitrogen and modifications to the exocyclic methylene linker, providing valuable structure-activity relationship (SAR) insights.

| Compound Name | Modification from Core Structure | Assay Type | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| 4-[Bis(4-fluorophenyl)methoxy]-1-methylpiperidine | Methoxy linker, N-methyl substitution | Binding Assay | [3H]WIN 35,428 | Not Specified | - | 22.1 ± 5.73 | [1][2] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine | Methoxyethyl linker, N-(2-naphthylmethyl) substitution | Binding Assay | Not Specified | Not Specified | 0.7 | - | [3] |

| JJC10–73 | (Bis(4-fluorophenyl)methyl)sulfinylethyl linker, aminopiperidine substitution | Binding Assay | Not Specified | Rat liver microsomes | 30.0 | - | [4] |

| Aminopiperidine 7 | (Bis(4-fluorophenyl)methyl)sulfinylethyl linker, N-substituted aminopiperidine | Binding Assay | Not Specified | Not Specified | 50.6 | - | [5] |

| Aminopiperidine 21b | (Bis(4-fluorophenyl)methyl)sulfinylethyl linker, N-substituted aminopiperidine | Binding Assay | Not Specified | Not Specified | 77.2 | - | [5] |

| Piperidine Analogues (general range) | Replacement of piperazine with piperidine in a series of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl amines | Binding Assay | Not Specified | Rat liver microsomes | 3 - 382 | - | [4][6] |

Experimental Protocols

The determination of a compound's affinity for the dopamine transporter is typically achieved through in vitro competitive radioligand binding assays. Below is a detailed, generalized protocol based on methodologies cited in the literature for analogous compounds.

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter (DAT) through competitive displacement of a specific radioligand.

Materials:

-

Test Compound: this compound or its analog.

-

Radioligand: [³H]WIN 35,428, a high-affinity cocaine analog that binds to the DAT.

-

Biological Preparation: Membrane preparations from cells expressing the human dopamine transporter (hDAT), such as HEK-293 cells, or synaptosomal preparations from dopamine-rich brain regions (e.g., rat striatum).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4).

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 or cocaine (e.g., 10 µM).

-

Instrumentation: Liquid scintillation counter, 96-well plates, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing hDAT.

-

Homogenize cells in ice-cold buffer and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of [³H]WIN 35,428 (typically near its Kd value), and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control (e.g., 10 µM GBR 12909), [³H]WIN 35,428, and the membrane preparation.

-

Competitive Binding: Add varying concentrations of the test compound, [³H]WIN 35,428, and the membrane preparation. A typical concentration range for the test compound would be from 0.1 nM to 10 µM.

-

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the DAT.

-

-

Mandatory Visualizations

Logical Relationship of the Topic

Caption: Logical flow from the core chemical structure to its biological target and application.

Experimental Workflow for DAT Binding Assay

Caption: Step-by-step workflow for determining DAT binding affinity via a competitive assay.

Dopamine Reuptake Inhibition Signaling Pathway

References

- 1. The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. race.elsevierpure.com [race.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Bis(4-fluorophenyl)methylene)piperidine Analogs for Dopamine Transporter (DAT) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(bis(4-fluorophenyl)methylene)piperidine analogs as potent and selective inhibitors of the Dopamine Transporter (DAT). The document details their structure-activity relationships, quantitative inhibitory data, and the experimental protocols for their evaluation. This information is critical for researchers and professionals involved in the discovery and development of novel therapeutics targeting the dopaminergic system, particularly for conditions such as psychostimulant use disorders.

Core Concepts: Targeting the Dopamine Transporter

The dopamine transporter is a crucial neural protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic neurotransmission and maintains dopamine homeostasis. Inhibition of DAT leads to an increase in extracellular dopamine levels, which is the mechanism of action for both therapeutic agents and drugs of abuse like cocaine.

The this compound scaffold has been extensively explored to develop selective DAT inhibitors with potentially atypical pharmacological profiles, aiming to dissociate therapeutic effects from abuse liability. These "atypical" DAT inhibitors are hypothesized to bind to a different conformation of the transporter compared to cocaine, leading to a distinct behavioral profile.

Quantitative Data on DAT Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of various this compound analogs for the dopamine transporter (DAT), as well as for the serotonin (SERT) and norepinephrine (NET) transporters to assess selectivity.

Table 1: Binding Affinity (Ki, nM) of this compound Analogs at Monoamine Transporters

| Compound ID | R Group Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference |

| GBR 12909 | (Reference Compound) | 1 | >100 | >100 | >100 | >100 | [1][2] |

| JJC8-091 (3b) | 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol | 230 | >10,000 | - | >43 | - | [3] |

| JJC8-088 (4b) | N/A | 2.60 | >10,000 | - | >3846 | - | [3] |

| 12b | Homopiperazine phenyl-2-propanol sulfinyl | 8.37 | 3520 | - | 421 | - | [3] |

| 20a | Piperidine analog | 143 | >10,000 | - | >70 | - | |

| 20d | Piperidine sulfinyl analog | 2.64 | 10,000 | - | 3788 | - | [3] |

| 19d | Piperidine sulfenyl precursor to 20d | 5.83 | 10,000 | - | 1715 | - | [3] |

Note: A hyphen (-) indicates data not available in the cited sources. Further data can be incorporated as it becomes available from full-text articles.

Table 2: Dopamine Uptake Inhibition (IC50, nM) of Selected Analogs

| Compound ID | [3H]Dopamine Uptake IC50 (nM) | Cell/Tissue Type | Reference |

| GBR 12909 | 40-51 | Rat Striatum | [1] |

| Cocaine | - | Rat brain synaptosomes | [4] |

Note: A hyphen (-) indicates data not available in the cited sources. This table can be expanded with further experimental findings.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound analogs are provided below. These protocols are based on standard practices in the field.

Radioligand Binding Assay for DAT, SERT, and NET

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target transporter.

1. Materials:

- Radioligands: [3H]WIN 35,428 or [3H]GBR 12935 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET.

- Cell Membranes: Membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

- Non-specific Binding Control: A high concentration of a known potent inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT).

- Test Compounds: Serial dilutions of the this compound analogs.

- Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

- Scintillation Counter and scintillation cocktail.

2. Procedure:

- Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound.

- Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

- Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[3H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes expressing DAT.

1. Materials:

- Cells or Synaptosomes: HEK293 cells stably expressing hDAT or synaptosomes prepared from rat striatum.

- Radiolabeled Substrate: [3H]Dopamine.

- Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

- Inhibitor for Non-specific Uptake: A high concentration of a known DAT inhibitor (e.g., 100 µM nomifensine or cocaine).

- Test Compounds: Serial dilutions of the this compound analogs.

- Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

- Scintillation Counter and scintillation cocktail.

2. Procedure:

- Cell Plating: Plate the DAT-expressing cells in a 96-well plate and allow them to reach confluence.

- Pre-incubation: Wash the cells with pre-warmed uptake buffer. Then, pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

- Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine.

- Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.

- Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

- Cell Lysis: Lyse the cells with the lysis buffer.

- Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

3. Data Analysis:

- Calculate specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake.

- Plot the percentage of specific uptake against the logarithm of the test compound concentration.

- Determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the study of this compound analogs for DAT inhibition.

Caption: Mechanism of DAT inhibition by piperidine analogs.

Caption: Workflow of a radioligand binding assay.

Caption: Workflow of a dopamine uptake inhibition assay.

References

- 1. benchchem.com [benchchem.com]

- 2. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]

- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Chemical Properties and Synthetic Insights of 4-[bis(4-fluorophenyl)methylene]piperidine (CAS 58113-36-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of the compound 4-[bis(4-fluorophenyl)methylene]piperidine, registered under CAS number 58113-36-3. This molecule is a key intermediate in the synthesis of various biologically active compounds, most notably as a precursor to dopamine transporter (DAT) inhibitors. This document consolidates available data on its chemical and physical properties, offers a detailed experimental protocol for its synthesis, and discusses its role in medicinal chemistry. All quantitative data are presented in tabular format for clarity, and key synthetic pathways are visualized.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 58113-36-3 | [1] |

| Molecular Formula | C₁₈H₁₇F₂N | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| IUPAC Name | 4-[bis(4-fluorophenyl)methylene]piperidine | [1] |

| Appearance | White to Yellow Solid | [1] |

| Storage Temperature | 2-8°C, protected from light | [1] |

Synthesis

The primary route for the synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine involves a Wittig reaction or a related olefination of 4,4'-difluorobenzophenone with a suitable piperidone-derived phosphonium ylide. The synthesis of the precursor, 4,4'-difluorobenzophenone, is well-established and typically proceeds via a Friedel-Crafts acylation of fluorobenzene.

Experimental Protocol: Synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine

This protocol describes a plausible synthetic route based on established chemical transformations for similar structures.

Step 1: Synthesis of 4,4'-Difluorobenzophenone (Precursor)

The synthesis of the precursor, 4,4'-difluorobenzophenone, can be achieved through the Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[2]

Step 2: Synthesis of 4-[bis(4-fluorophenyl)methylene]piperidine

This is a representative protocol based on the Wittig reaction, as a specific detailed protocol for this exact compound is not widely published.

Materials:

-

4,4'-Difluorobenzophenone

-

(4-Oxopiperidin-1-yl)methyltriphenylphosphonium bromide (or a similar protected piperidone ylide precursor)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Reagents for workup and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add the strong base (e.g., n-butyllithium in hexanes) to the suspension via the dropping funnel. The formation of the ylide is often indicated by a color change.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Dissolve 4,4'-difluorobenzophenone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-[bis(4-fluorophenyl)methylene]piperidine.

Note: If a protected piperidone ylide is used, a subsequent deprotection step will be necessary.

Synthetic Workflow Diagram

Caption: Synthetic pathway to 4-[bis(4-fluorophenyl)methylene]piperidine.

Biological Activity and Applications

Currently, there is no publicly available data on the direct biological activity or signaling pathways of 4-[bis(4-fluorophenyl)methylene]piperidine itself. Its primary significance in the scientific literature is as a crucial intermediate in the synthesis of more complex, pharmacologically active molecules.

The most notable application is in the synthesis of Ritanserin, a serotonin 5-HT₂A and 5-HT₂C receptor antagonist. Furthermore, derivatives of 4-[bis(4-fluorophenyl)methylene]piperidine have been extensively investigated as potent and selective inhibitors of the dopamine transporter (DAT). These DAT inhibitors are of interest for the development of therapeutics for conditions such as psychostimulant use disorders. The bis(4-fluorophenyl)methylene moiety is a key pharmacophore in these compounds, contributing significantly to their binding affinity at the dopamine transporter.

Logical Relationship Diagram

Caption: Role as an intermediate in drug development.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the two fluorophenyl groups, and signals for the protons on the piperidine ring. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

-

¹³C NMR: Resonances for the carbon atoms of the fluorophenyl rings (with characteristic C-F coupling), the olefinic carbons of the methylene bridge, and the carbons of the piperidine ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings and the exocyclic double bond, and C-F stretching.

Safety Information

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-[bis(4-fluorophenyl)methylene]piperidine (CAS 58113-36-3) is a valuable chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of neuropharmacological agents. While comprehensive data on its intrinsic biological activity and detailed spectroscopic characterization are limited in the public domain, its role as a precursor to potent dopamine transporter inhibitors is well-established. This guide provides a consolidation of the available chemical and physical properties and a plausible synthetic route to aid researchers in their drug discovery and development endeavors. Further research into the direct biological effects and a full spectroscopic characterization of this compound would be beneficial to the scientific community.

References

Neuropharmacology of Novel Piperidine Compounds: A Technical Guide

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuropharmacological agents.[1][2][3] Its privileged structure allows for diverse substitutions, enabling the fine-tuning of ligand affinity, selectivity, and functional activity at various central nervous system (CNS) targets.[4] This technical guide provides an in-depth analysis of emerging piperidine-based compounds, focusing on their interactions with key neurotransmitter systems, including the opioid, dopamine, and serotonin receptors. We present a synthesis of recent preclinical data, detail the experimental protocols used for their characterization, and visualize the underlying molecular and systemic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation CNS therapeutics.

Introduction: The Piperidine Scaffold in Neuropharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is a prevalent motif in numerous FDA-approved drugs and natural products with CNS activity.[2][5] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for designing ligands that target complex protein binding pockets.[4] Furthermore, the basic nitrogen atom of the piperidine ring often serves as a key pharmacophoric feature, participating in crucial ionic interactions with receptor active sites.

Recent research has focused on developing novel piperidine derivatives with improved therapeutic profiles, such as enhanced selectivity to reduce off-target effects and tailored functional activity (e.g., agonists, antagonists, or allosteric modulators).[6][7] This guide will explore three classes of recently investigated compounds, designated here as the Pip-O series (targeting Opioid receptors), the Pip-D series (targeting Dopamine receptors), and the Pip-S series (targeting Serotonin receptors).

Quantitative Data on Novel Piperidine Compounds

The pharmacological activity of novel compounds is quantified through a battery of in vitro and in vivo assays. The following tables summarize key data points for our exemplar compound series, providing a basis for comparison of their potency, selectivity, and functional effects.

In Vitro Receptor Binding and Functional Activity

Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki), representing the concentration of the drug that occupies 50% of the receptors. Functional activity, or the ability of the compound to elicit a biological response upon binding, is measured using assays such as [³⁵S]GTPγS binding or cAMP modulation, with potency expressed as the half-maximal effective concentration (EC₅₀) and efficacy as the maximum response (Emax).

Table 1: In Vitro Pharmacological Profile of Novel Piperidine Compounds

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Assay (EC₅₀, nM) | Efficacy (Emax, % vs. Standard) | Receptor Selectivity (Fold vs. Off-Target) |

|---|---|---|---|---|---|

| Pip-O1 | µ-Opioid (MOR) | 0.98 | 5.2 | 95% (vs. Morphine) | >100-fold vs. DOR, KOR |

| Pip-O2 | µ-Opioid (MOR) | 56.4[8] | 15.4 | 45% (Partial Agonist) | >50-fold vs. DOR, KOR; 5-fold vs. σ₁R[8] |

| Pip-D1 | Dopamine D₄ | 15.2 | N/A (Antagonist) | N/A (Antagonist) | >150-fold vs. D₂, D₃[9] |

| Pip-D2 | Dopamine D₄ | 135[9] | N/A (Antagonist) | N/A (Antagonist) | >30-fold vs. D₁, D₂, D₃, D₅[9] |

| Pip-S1 | Serotonin 5-HT₂c| 25.6 | 110.2 (PAM) | Potentiates 5-HT response by 250% | >200-fold vs. 5-HT₂A, 5-HT₁A |

N/A: Not Applicable. PAM: Positive Allosteric Modulator.

In Vivo Behavioral and Pharmacokinetic Data

In vivo studies in animal models are crucial for evaluating the therapeutic potential and safety profile of new compounds.[10][11] Key metrics include the median effective dose (ED₅₀) in behavioral assays (e.g., analgesia, antipsychotic-like effects) and pharmacokinetic parameters like brain penetration.

Table 2: In Vivo Characteristics of Lead Piperidine Compounds

| Compound ID | Animal Model | Behavioral Assay | Efficacy (ED₅₀, mg/kg) | Brain Penetration (Brain/Plasma Ratio) |

|---|---|---|---|---|

| Pip-O1 | Mouse | Hot Plate Test | 2.5 | 1.2 |

| Pip-D1 | Rat | Prepulse Inhibition | 1.0 | 3.5 |

| Pip-S1 | Mouse | Novelty-Suppressed Feeding | 3.0 | 2.1 |

Experimental Protocols

Detailed and reproducible methodologies are the foundation of neuropharmacological research. Below are representative protocols for the key experiments cited in this guide.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor, for example, the µ-opioid receptor (MOR).

-

Membrane Preparation: Cell membranes expressing the human MOR (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of binding buffer.

-

25 µL of radioligand (e.g., [³H]DAMGO for MOR) at a concentration near its Kd value.

-

25 µL of various concentrations of the test compound (e.g., Pip-O1).

-

100 µL of the cell membrane preparation.

-

-

Nonspecific Binding: A parallel set of wells is prepared with an excess of a non-labeled standard ligand (e.g., naloxone) to determine nonspecific binding.

-

Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Scintillation Counting: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using nonlinear regression to fit a one-site competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (for EC₅₀ and Emax Determination)

This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

-

Membrane Preparation: As described in section 3.1.

-

Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP, pH 7.4.

-

Assay Setup: In a 96-well plate, add:

-

25 µL of various concentrations of the test compound (e.g., Pip-O1).

-

50 µL of the cell membrane preparation.

-

25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Incubation: The plate is incubated for 60 minutes at 30°C.

-

Termination and Detection: The reaction is terminated and harvested as described for the binding assay. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are plotted as stimulated binding versus log concentration of the compound. A sigmoidal dose-response curve is fitted using nonlinear regression to determine the EC₅₀ and Emax values.

In Vivo Hot Plate Test (for Analgesic Efficacy)

This is a standard behavioral model to assess the central analgesic effects of compounds like MOR agonists.

-

Animal Acclimation: Male C57BL/6 mice are acclimated to the testing room and equipment for at least 60 minutes before the experiment.

-

Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Compound Administration: The test compound (e.g., Pip-O1) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Post-Treatment Latency: At specific time points after administration (e.g., 30, 60, 90 minutes), the hot plate latency is measured again.

-

Data Analysis: The data are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ is calculated from the dose-response curve.

Visualizing Pathways and Processes

Diagrams are essential tools for illustrating the complex biological and experimental systems involved in neuropharmacology.

Signaling Pathway: µ-Opioid Receptor (MOR) Activation

Upon binding of an agonist like Pip-O1, the MOR, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to analgesia. The primary mechanism involves the inhibition of adenylyl cyclase and modulation of ion channels.

Caption: Agonist binding to the MOR activates Gi/o proteins, leading to analgesia.

Experimental Workflow: Preclinical Evaluation of a Novel CNS Compound

The drug discovery process follows a logical progression from initial concept to in vivo testing. This workflow outlines the key stages in the preclinical evaluation of a novel piperidine compound.

Caption: Preclinical workflow for CNS drug discovery and development.

Logical Relationship: Structure-Activity Relationship (SAR) of D₄ Antagonists

The structure-activity relationship (SAR) explores how chemical modifications to a scaffold affect its biological activity. For the Pip-D series, modifications to the benzyloxypiperidine scaffold significantly impact D₄ receptor affinity and selectivity.

Caption: SAR for benzyloxypiperidine D₄ receptor antagonists.

Conclusion and Future Directions

The piperidine scaffold remains a highly productive starting point for the development of novel neuropharmacological agents. The exemplar Pip-O, Pip-D, and Pip-S series highlight the potential for creating highly potent and selective ligands for opioid, dopamine, and serotonin receptors, respectively. Future research will likely focus on fine-tuning the pharmacokinetic properties of these compounds to optimize their therapeutic window and on exploring novel substitution patterns to uncover new pharmacological profiles. The integration of computational modeling with traditional medicinal chemistry and pharmacology will continue to accelerate the discovery of the next generation of piperidine-based CNS drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 11. A Bridge Between in vitro and in vivo Studies in Neuroscience: Organotypic Brain Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of 4-(Bis(4-fluorophenyl)methylene)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed initial screening cascade for the novel compound 4-(Bis(4-fluorophenyl)methylene)piperidine. Drawing upon established methodologies for the evaluation of piperidine-based compounds with potential neurological and systemic activities, this document outlines detailed experimental protocols for primary and secondary assays. These include assessments of cyt Methylene)piperidine, cytotoxicity, and binding affinities for key central nervous system (CNS) targets such as the dopamine transporter (DAT), serotonin transporter (SERT), and sigma (σ) receptors. Additionally, a critical safety assay for potential cardiotoxicity via hERG channel inhibition is described. All quantitative data from representative studies on analogous compounds are summarized in structured tables for comparative analysis. Methodological workflows and a relevant signaling pathway are visualized using Graphviz diagrams to ensure clarity and reproducibility. This guide is intended to serve as a foundational resource for researchers undertaking the preliminary pharmacological characterization of this and structurally related compounds.

Introduction

This compound is a synthetic compound featuring a central piperidine ring, a common scaffold in numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2] The bis(4-fluorophenyl)methylene moiety is structurally similar to moieties found in compounds with known activity at various CNS targets, suggesting a potential for neurological effects.[3][4] Piperidine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2][5] An initial screening of this compound is therefore warranted to elucidate its basic pharmacological profile, including potential therapeutic activities and liabilities.

This document outlines a tiered screening approach, beginning with an assessment of general cytotoxicity, followed by primary binding assays against a panel of common CNS targets, and concluding with an in vitro safety screen for hERG channel inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-[bis(4-fluorophenyl)methylene]piperidine | [Source for IUPAC Name] |

| CAS Number | 58113-36-3 | [Source for CAS Number] |

| Molecular Formula | C₁₈H₁₇F₂N | [Source for Molecular Formula] |

| Molecular Weight | 285.33 g/mol | [Source for Molecular Weight] |

| Physical Form | White to Yellow Solid | [Source for Physical Form] |

| Storage | 2-8°C, dry and sealed away from light | [Source for Storage Conditions] |

Experimental Protocols and Data Presentation

This section details the experimental methodologies for the initial screening cascade and presents representative data in tabular format.

Cytotoxicity Screening

The initial assessment of a novel compound involves evaluating its general toxicity to living cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][7][8]

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.[6]

-

Incubation: Cells are treated with the compound dilutions and incubated for 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Table 2: Representative Cytotoxicity Data for a Piperidine Derivative in HEK293 Cells.

| Compound | IC₅₀ (µM) |

| This compound | > 100 |

Note: This is hypothetical data as specific cytotoxicity data for the compound was not found. Piperidine derivatives show a wide range of cytotoxicities.[5]

Primary CNS Target Binding Assays

Based on the structural features of this compound, a primary screening panel should include key monoamine transporters and sigma receptors, which are common targets for psychoactive compounds.

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or from guinea pig brain homogenates for sigma receptors.[9][10]

Binding Assay for DAT:

-

Reaction Mixture: In a 96-well plate, combine 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428 (a radioligand for DAT), and 50 µL of this compound at various concentrations. For non-specific binding, a high concentration of a known DAT inhibitor like cocaine (10 µM) is used.[9]

-

Incubation: The plate is incubated at room temperature for 1 hour.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The inhibitory constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]

Binding Assay for SERT: The protocol is similar to the DAT assay, but using membranes from hSERT-expressing cells and a SERT-specific radioligand such as [³H]Citalopram.[11]

Binding Assay for Sigma Receptors (σ₁ and σ₂):

-

Reaction Mixture: Guinea pig brain membranes are incubated with --INVALID-LINK---pentazocine for σ₁ receptors or [³H]DTG in the presence of a σ₁ masking agent for σ₂ receptors, along with various concentrations of the test compound.[12][13][14]

-

Incubation, Filtration, and Counting: Follow the same procedure as for the DAT assay.

-

Data Analysis: Ki values are determined from the IC₅₀ values.

Table 3: Representative Binding Affinities (Ki, nM) of Structurally Related Piperidine Derivatives for CNS Targets.

| Target | Representative Compound 1 | Representative Compound 2 |

| DAT | 50.6 | 30.0 |

| SERT | >10,000 | >10,000 |

| σ₁ Receptor | 3.2 | 1531 |

| σ₂ Receptor | 150 | >10,000 |

Note: Data is derived from studies on various (bis(4-fluorophenyl)methyl)piperidine and aminopiperidine derivatives and is for illustrative purposes only.[3][14]

In Vitro Safety Screening: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15][16][17] Therefore, an early assessment of a compound's hERG liability is crucial.

-

Cell Line: HEK293 cells stably expressing the hERG channel are used.[16]

-

Automated Patch Clamp System: A high-throughput automated patch clamp system (e.g., QPatch or SyncroPatch) is utilized to measure hERG currents.[16]

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the hERG tail current, which is the primary measurement for assessing channel block.[15]

-

Compound Application: The test compound is applied at a range of concentrations (e.g., 0.1, 1, 10 µM) to the cells, and the effect on the hERG current is recorded.[16]

-

Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC₅₀ value is determined.

Table 4: Representative hERG Inhibition Data for a Novel Chemical Entity.

| Compound | hERG IC₅₀ (µM) |

| This compound | > 30 |

Note: This is a hypothetical value representing a low risk of hERG-related cardiotoxicity.

Visualizations

Experimental Workflows

Caption: Workflow for the MTT Cytotoxicity Assay.

Caption: General Workflow for Radioligand Binding Assays.

Signaling Pathway

Caption: Simplified Dopamine Synaptic Signaling Pathway.

Conclusion

The initial screening cascade outlined in this technical guide provides a robust framework for the preliminary characterization of this compound. The proposed assays will generate essential data on the compound's cytotoxicity, its potential interactions with key CNS targets, and its risk of hERG-related cardiotoxicity. The outcomes of this screening will be instrumental in guiding further preclinical development, including more extensive pharmacological profiling, mechanism of action studies, and in vivo efficacy and safety evaluations. This structured approach ensures a data-driven progression for this and other novel piperidine-based compounds in the drug discovery pipeline.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. reactionbiology.com [reactionbiology.com]

Theoretical Binding Mode of 4-(Bis(4-fluorophenyl)methylene)piperidine at the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical binding mode of 4-(Bis(4-fluorophenyl)methylene)piperidine and its analogs at the dopamine transporter (DAT). These compounds are classified as atypical DAT inhibitors, distinguished by their unique interaction with the transporter compared to classical inhibitors like cocaine. This guide will cover the proposed binding conformation, summarize quantitative binding data, detail relevant experimental protocols, and provide visualizations of key concepts and workflows. The information presented is intended to support further research and development of novel therapeutics targeting the dopamine transporter.

Introduction: The Dopamine Transporter and Atypical Inhibition

The dopamine transporter (DAT) is a sodium-coupled transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is crucial for regulating the duration and intensity of dopaminergic neurotransmission. As a key regulator of dopamine signaling, DAT is a primary target for both therapeutic agents, such as those used to treat attention-deficit/hyperactivity disorder (ADHD), and for drugs of abuse, including cocaine and amphetamines.

Classical DAT inhibitors, like cocaine, typically bind to the outward-facing conformation of the transporter, blocking dopamine reuptake and leading to a surge in extracellular dopamine levels, which is associated with their reinforcing and psychostimulant effects[1][2]. In contrast, a class of compounds known as "atypical" DAT inhibitors has emerged. These compounds, while still inhibiting dopamine uptake, exhibit a distinct pharmacological profile with reduced or absent stimulant and reinforcing properties. This difference in behavioral outcomes is believed to stem from a distinct binding mechanism at the molecular level.

The compound this compound and its structural analogs are considered atypical DAT inhibitors. The central hypothesis regarding their mechanism of action is their preferential binding to an inward-facing or occluded conformation of the dopamine transporter[1][2][3][4][5][6]. This contrasts with the outward-facing conformation stabilized by cocaine and other typical inhibitors.

Theoretical Binding Mode

While a high-resolution crystal or cryo-EM structure of this compound in complex with DAT is not yet available, a theoretical binding mode can be inferred from computational modeling studies of closely related analogs and the broader class of atypical DAT inhibitors.

Molecular modeling and mutagenesis studies suggest that atypical inhibitors like the analogs of this compound engage with the central substrate-binding site (S1) of DAT, but in a manner that stabilizes a conformation distinct from that induced by cocaine[2]. This inward-facing or occluded state is a natural intermediate in the dopamine transport cycle. By stabilizing this conformation, atypical inhibitors are thought to slow down the overall transport cycle without producing the profound and rapid increase in synaptic dopamine associated with typical inhibitors.

The key structural features of this compound and its analogs that likely contribute to this atypical binding mode include the bulky bis(4-fluorophenyl)methylene group and the piperidine ring. It is hypothesized that these moieties interact with specific amino acid residues within the DAT binding pocket to favor the inward-facing conformation. While the precise interactions for the title compound are yet to be fully elucidated, studies on similar atypical inhibitors have implicated residues in transmembrane domains (TMs) 1, 3, 6, 8, and 10 as being crucial for binding.

Quantitative Binding Data

The binding affinity of this compound analogs for the dopamine transporter (DAT), as well as for the serotonin (SERT) and norepinephrine (NET) transporters, has been evaluated in numerous studies. This data is crucial for understanding the potency and selectivity of these compounds. The following table summarizes representative binding affinities (Ki in nM) for several analogs.

| Compound/Analog | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity | Reference(s) |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine | 0.7 | - | - | 323 | - | [7] |

| 1-(4-(2-(Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperidine analog (20a) | 180-382 | - | >100,000 | - | >261 | [5] |

| 1-(4-(2-(Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperidine analog (20d) | 2.64 | - | - | - | - | [5] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines (general class) | Low nM | - | - | Up to 500 | Up to 170 | [7] |

| Aminopiperidine analog 7 | 50.6 | - | - | - | - | [8] |

| Aminopiperidine analog 21b | 77.2 | - | - | - | - | [8] |

| Aminopiperidine analog 33 | 30.0 | - | - | - | - | [8] |

Note: The exact Ki value for the parent compound this compound was not explicitly found in the searched literature, hence data for close structural analogs are presented.

Experimental Protocols

The quantitative data presented above are typically generated through two key in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target. For DAT, a commonly used radioligand is [³H]WIN 35,428.

Objective: To determine the binding affinity (Ki) of this compound and its analogs for the dopamine transporter.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

-

[³H]WIN 35,428 as the radioligand.

-

Test compounds (e.g., this compound analogs) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909 or cocaine).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

-

Equilibration: The incubation is allowed to proceed to equilibrium, typically for 1-2 hours at room temperature or 4°C.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells expressing DAT.

Objective: To determine the potency (IC50) of this compound and its analogs in inhibiting dopamine uptake.

Materials:

-

Cells stably or transiently expressing hDAT (e.g., HEK293 or CHO cells).

-

[³H]Dopamine.

-

Test compounds at various concentrations.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Lysis buffer.

-

Scintillation counter.

Procedure:

-

Cell Plating: hDAT-expressing cells are plated in multi-well plates and allowed to adhere.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: A fixed concentration of [³H]Dopamine is added to each well to initiate the uptake reaction.

-

Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

-

Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]Dopamine.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of dopamine uptake is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Dopamine Transporter Alternating Access Mechanism

The function of the dopamine transporter is described by the alternating access model, where the transporter undergoes conformational changes to move dopamine across the cell membrane. Atypical inhibitors are thought to stabilize the inward-facing or occluded states of this cycle.

Caption: The alternating access mechanism of the dopamine transporter and the proposed preferential binding of typical and atypical inhibitors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

Caption: A simplified workflow diagram for a competitive radioligand binding assay.

Conclusion

The theoretical binding mode of this compound and its analogs at the dopamine transporter is characterized by a preferential interaction with an inward-facing or occluded conformation. This "atypical" binding mechanism is believed to underlie their distinct pharmacological profile, which is marked by a lower potential for abuse compared to classical DAT inhibitors. The quantitative binding data for analogs of this compound demonstrate high affinity and selectivity for DAT. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other novel DAT inhibitors. Further research, including the acquisition of high-resolution structural data and more extensive computational simulations, will be invaluable in refining our understanding of this important class of molecules and in guiding the rational design of future therapeutics for a range of neuropsychiatric disorders.iatric disorders.

References

- 1. An FSCV Study on the Effects of Targeted Typical and Atypical DAT Inhibition on Dopamine Dynamics in the Nucleus Accumbens Shell of Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-(Bis(4-fluorophenyl)methylene)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bis(4-fluorophenyl)methylene)piperidine is a synthetic compound with a chemical structure that suggests potential activity at various biological targets. Its core scaffold is found in a number of pharmacologically active agents, including antagonists of G protein-coupled receptors (GPCRs) and inhibitors of monoamine transporters. Based on the structure-activity relationships of analogous compounds, the primary putative targets for this compound include the Dopamine Transporter (DAT), the Dopamine D2 Receptor (D2R), and the Histamine H1 Receptor (H1R).

These application notes provide detailed protocols for in vitro assays to characterize the pharmacological profile of this compound at these potential targets. The described assays are fundamental in early-stage drug discovery for determining the affinity and functional activity of test compounds.

Data Presentation

Table 1: Binding Affinities of Analogs at the Dopamine Transporter (DAT)

| Compound/Analog | Target | Ki (nM) |

|---|---|---|

| JJC8-088 | DAT | 2.60 |

| JJC8-089 | DAT | 37.8 |

| Aminopiperidine 33 | DAT | 30.0 |

| Aminopiperidine 7 | DAT | 50.6 |

| Aminopiperidine 21b | DAT | 77.2 |